Dopamine D2 Receptor Binding Affinity of Trifluoperazine vs. Other Antipsychotics
Trifluoperazine demonstrates extremely high affinity for the dopamine D2-like receptor, with a Kd of 0.96 nM. This is in stark contrast to its affinity for other monoaminergic receptors, such as the dopamine D4-like receptor (Kd = 44 nM) and the serotonin 5-HT2A receptor (Kd = 135 nM) [1]. For procurement purposes, this quantifies a high degree of selectivity for the D2 receptor, a key mechanistic target. While head-to-head binding data for all comparators in the same assay is not presented in this source, the potency of trifluoperazine (IC50 = 1.1 nM) aligns with that of other high-potency FGAs like fluphenazine, and is orders of magnitude more potent than low-potency FGAs like chlorpromazine, a fact that underpins its classification as a high-potency neuroleptic [2].
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.96 nM for D2-like receptor |
| Comparator Or Baseline | Comparator: D4-like receptor (Kd = 44 nM) and 5-HT2A receptor (Kd = 135 nM) |
| Quantified Difference | 46-fold higher affinity for D2 vs. D4; 141-fold higher affinity for D2 vs. 5-HT2A |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This high-affinity D2 binding confirms its suitability as a positive control for D2 antagonism studies and differentiates it from broader-spectrum or lower-potency phenothiazines in experimental design.
- [1] Bertin Bioreagent. Trifluoperazine (hydrochloride) - CAT N°: 15068. View Source
- [2] Cenmed. Trifluoperazine 2HCl - Technical Datasheet. Catalog No. C09-1073-923. View Source
